molecular formula C11H13N B1360344 1-Ethyl-2-methyl-1H-indole CAS No. 40876-94-6

1-Ethyl-2-methyl-1H-indole

Cat. No. B1360344
M. Wt: 159.23 g/mol
InChI Key: XMOWAIVXKJWQBJ-UHFFFAOYSA-N
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Patent
US04398030

Procedure details

Following a procedure similar to that described in Example 1A but employing 6.3 g. of 85% sodium p-toluenesulfinate, 2.2 g. of 98% 1-methylpyrrole-2-carboxaldehyde and 3.8 g. of 94% 1-ethyl-2-methyl-1H-indole, there was obtained 8.4 g. of 3-[(1-methyl-2-pyrrolyl)(4-methylphenylsulfonyl)methyl]-1-ethyl-2-methyl-1H-indole, m.p. 180° C.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4](S([O-])=O)=[CH:3][CH:2]=1.[Na+].C[N:13]1[CH:17]=[CH:16][CH:15]=[C:14]1C=O>>[CH2:17]([N:13]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH:10]=[C:14]1[CH3:15])[CH3:16] |f:0.1|

Inputs

Step One
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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